2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-18-15(5-3-9-20-18)17(22)21-16(13-6-10-24-11-7-13)14-4-2-8-19-12-14/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFIBASFYPEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 2-Methoxypyridine-3-carboxylic acid : Provides the functionalized pyridine backbone.
- (Oxan-4-yl)(pyridin-3-yl)methanamine : Serves as the N-substituent for the carboxamide group.
The synthesis proceeds via (a) preparation of the carboxylic acid precursor, (b) synthesis of the secondary amine, and (c) amide bond formation (Figure 1).
Synthesis of 2-Methoxypyridine-3-Carboxylic Acid
Direct Functionalization of Pyridine
2-Methoxypyridine-3-carboxylic acid is typically synthesized through:
- Nitration and Reduction : Pyridine-3-carboxylic acid undergoes nitration at the 2-position, followed by methoxylation via nucleophilic aromatic substitution (SNAr) with methanol under basic conditions.
- Oxidation of 2-Methoxypyridine : Direct oxidation of 2-methoxypyridine using KMnO₄ in acidic media yields the carboxylic acid, though this method suffers from moderate yields (45–60%) due to over-oxidation.
Table 1: Comparison of Synthetic Routes for 2-Methoxypyridine-3-Carboxylic Acid
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration/SNAr | HNO₃/H₂SO₄, then NaOMe/MeOH | 68 | 98 |
| Direct Oxidation | KMnO₄, H₂SO₄, 80°C, 6 hr | 55 | 92 |
Synthesis of (Oxan-4-yl)(Pyridin-3-yl)Methanamine
Reductive Amination
The secondary amine is formed via a two-step process:
Grignard Addition
An alternative route involves:
- Formation of Oxan-4-ylmagnesium Bromide : Reacting oxane with Mg in THF under N₂.
- Nucleophilic Attack : Addition to pyridine-3-carbonitrile, followed by reduction of the nitrile to amine using LiAlH₄.
Table 2: Comparison of Amine Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 82 | 97 |
| Grignard Addition | LiAlH₄, THF | 65 | 90 |
Amide Bond Formation
Coupling Reagents and Conditions
The carboxylic acid and amine are coupled using:
- DCC/DMAP : N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous DMF at 60°C for 12 hr.
- HATU : Yields higher purity (99%) but is cost-prohibitive for large-scale synthesis.
Table 3: Amidation Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | DMF | 60 | 88 | 98 |
| HATU | DCM | 25 | 92 | 99 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted pyridine, while reduction of the carboxamide group would yield an amine .
Scientific Research Applications
Anticancer Properties
Research indicates that 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, experimental results demonstrated a dose-dependent reduction in cell viability in lung adenocarcinoma (A549) cells, with significant effects observed at concentrations as low as 10 µM.
Table 1: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 32 |
Antiviral Activity
Preliminary investigations suggest that the compound may possess antiviral properties as well. In studies against viruses such as West Nile Virus and Dengue Virus, it exhibited low cytotoxicity with significant antiviral activity at concentrations of approximately 25 µg/mL and 30 µg/mL, respectively.
Table 3: Antiviral Activity Results
| Virus | Cytotoxicity (CC50) | Inhibition Concentration (IC50) |
|---|---|---|
| West Nile Virus | >100 µg/mL | 25 µg/mL |
| Dengue Virus | >100 µg/mL | 30 µg/mL |
Potential Therapeutic Uses
Given its promising biological activities, this compound has potential therapeutic applications in:
- Cancer Treatment : As a lead compound for developing new anticancer drugs targeting specific tumor types.
- Antimicrobial Agents : Development of new antibiotics to combat resistant bacterial strains.
- Antiviral Medications : Further exploration could lead to effective treatments for viral infections.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Anticancer Study : A recent study published in a peer-reviewed journal highlighted that the compound significantly reduced tumor growth in xenograft models.
- Antimicrobial Efficacy : Clinical trials are underway to evaluate the effectiveness of this compound against hospital-acquired infections caused by resistant bacteria.
- Mechanistic Studies : Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects, including its interaction with cellular targets involved in cancer proliferation and microbial resistance.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site and modulates the activity of the target . The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Core Structural Variations
The compound’s pyridine-3-carboxamide core distinguishes it from imidazopyridine-based analogs. For example:
- Compound 15 (6-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide): Features an imidazopyridine core with pyridin-3-yl and oxan-4-ylmethyl substituents. The imidazopyridine scaffold may enhance π-π stacking in kinase active sites .
- Compound 9 (7-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide): Similar to Compound 15 but with substituents at different positions, affecting molecular conformation .
2.2 Functional Group Modifications
- Hydroxymethyl Substitution (Compound 17) : The addition of a hydroxymethyl group to the pyridin-3-yl ring in Compound 17 increased synthetic yield (45% vs. 9% for Compound 15), likely due to improved reactivity or solubility . This contrasts with the methoxy group in the target compound, which may reduce metabolic instability.
- Bromo Substitution (Compound 22) : Bromine at position 7 in N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (Compound 22) facilitates further derivatization via Suzuki coupling, as seen in Compound 9’s synthesis .
2.3 Physicochemical and Spectroscopic Data
Key Research Findings
- Positional Isomerism : Substitution patterns (e.g., pyridin-3-yl at position 6 vs. 7 in imidazopyridines) significantly impact activity and synthetic accessibility .
- Functional Group Trade-offs : Methoxy groups enhance stability but may reduce solubility, whereas hydroxymethyl groups improve reactivity and solubility at the cost of metabolic vulnerability .
- Boronic Acid Intermediates : Bromo-substituted analogs (e.g., Compound 22) serve as key intermediates for Suzuki couplings, enabling diversification of aryl/heteroaryl groups .
Biological Activity
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, featuring a methoxy group, a pyridine ring, and an oxane moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Enzyme Inhibition
A notable aspect of its biological profile is the inhibition of key enzymes involved in disease processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition kinetics suggest a competitive mechanism, which could lead to increased levels of acetylcholine in synaptic clefts .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Enzyme Inhibition | Inhibits AChE |
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was able to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study assessing various compounds for antimicrobial activity, this compound was found to have MIC values lower than those of conventional antibiotics against both gram-positive and gram-negative strains. This positions it as a candidate for further development in treating bacterial infections .
Research Findings
Recent findings emphasize the compound's diverse pharmacological activities:
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis.
- Synergistic Effects : Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while reducing side effects .
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with pyridine-3-carboxylic acid derivatives. Critical steps include:
- Amide bond formation : Coupling 2-methoxypyridine-3-carboxylic acid with the amine group of (oxan-4-yl)(pyridin-3-yl)methaneamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with 4-dimethylaminopyridine (DMAP) as a catalyst .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency under inert atmospheres (N₂ or Ar) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the methoxy group (2-position) appears as a singlet near δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (calculated for C₁₉H₂₂N₂O₃: ~338.4 g/mol) .
Advanced Research Questions
Q. How can conflicting solubility or stability data from different studies be resolved?
Methodological Answer:
- Empirical testing : Use standardized conditions (e.g., 25°C, pH 7.4 buffer) to measure solubility. Polar solvents (e.g., DMSO) enhance solubility due to the compound’s carboxamide and pyridine moieties .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS. Oxidative pathways may require antioxidants in formulations .
- Computational modeling : Predict solubility parameters using COSMO-RS or Hansen solubility models .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution : Modify the oxan-4-yl or pyridin-3-yl groups to assess impact on target binding. For example, replacing oxan-4-yl with smaller cycloalkyl groups may enhance membrane permeability .
- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding with the carboxamide group .
- Metabolic profiling : Microsomal stability assays (human liver microsomes) guide derivatization to reduce CYP450-mediated metabolism .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement . Key steps:
- Comparative analysis : Overlay experimental and DFT-optimized structures (Gaussian 16) to validate conformation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers .
- Dose-response curves : Use 8-point dilution series (0.1–100 µM) to calculate EC₅₀ values. Statistical analysis (e.g., ANOVA) identifies outliers .
- Meta-analysis : Pool data from multiple studies (e.g., ChEMBL or PubChem BioAssay) to identify consensus targets .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?
Methodological Answer:
- Cancer research : Use NCI-60 cell lines for cytotoxicity screening (72-h MTT assay). Compare selectivity indices (IC₅₀ normal vs. cancer cells) .
- Neurological studies : Primary neuronal cultures (rat cortical neurons) assess neuroprotective effects against glutamate-induced excitotoxicity .
- Pharmacokinetics : Caco-2 monolayer assays predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
